molecular formula C23H20Cl2N2O5 B12498077 Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12498077
M. Wt: 475.3 g/mol
InChI Key: IRMRCDUCVRWHNV-UHFFFAOYSA-N
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Description

Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable catalyst.

    Coupling with the benzoate ester: The furan derivative is then coupled with methyl 2-aminobenzoate under conditions that promote amide bond formation.

    Morpholine substitution: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of morpholine.

    Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(pyrrolidin-4-yl)benzoate: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate imparts unique properties, such as increased solubility and specific binding affinities, which may not be present in similar compounds with different ring structures.

Properties

Molecular Formula

C23H20Cl2N2O5

Molecular Weight

475.3 g/mol

IUPAC Name

methyl 5-[[5-(2,4-dichlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H20Cl2N2O5/c1-30-23(29)17-13-15(3-5-19(17)27-8-10-31-11-9-27)26-22(28)21-7-6-20(32-21)16-4-2-14(24)12-18(16)25/h2-7,12-13H,8-11H2,1H3,(H,26,28)

InChI Key

IRMRCDUCVRWHNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

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